molecular formula C14H22O B14608899 1-[3-(4-Methylpent-3-en-1-yl)cyclohex-3-en-1-yl]ethan-1-one CAS No. 59742-19-7

1-[3-(4-Methylpent-3-en-1-yl)cyclohex-3-en-1-yl]ethan-1-one

Katalognummer: B14608899
CAS-Nummer: 59742-19-7
Molekulargewicht: 206.32 g/mol
InChI-Schlüssel: YCZNIPUOYAACPV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[3-(4-Methylpent-3-en-1-yl)cyclohex-3-en-1-yl]ethan-1-one is a chemical compound with the molecular formula C16H26O. It is known for its unique structure, which includes a cyclohexene ring substituted with a methylpent-3-en-1-yl group and an ethanone group. This compound is used in various applications, including perfumery and fragrance industries, due to its distinctive scent profile .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-[3-(4-Methylpent-3-en-1-yl)cyclohex-3-en-1-yl]ethan-1-one can be synthesized through a Diels-Alder reaction involving myrcene and methacrolein . The reaction typically requires specific conditions such as elevated temperatures and the presence of a catalyst to facilitate the cycloaddition process.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale Diels-Alder reactions, often conducted in continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of unwanted by-products .

Analyse Chemischer Reaktionen

Types of Reactions

1-[3-(4-Methylpent-3-en-1-yl)cyclohex-3-en-1-yl]ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

1-[3-(4-Methylpent-3-en-1-yl)cyclohex-3-en-1-yl]ethan-1-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-[3-(4-Methylpent-3-en-1-yl)cyclohex-3-en-1-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to bind to olfactory receptors, leading to the perception of its distinctive scent. Additionally, its potential biological activities may involve interactions with cellular enzymes and receptors, modulating various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-[3-(4-Methylpent-3-en-1-yl)cyclohex-3-en-1-yl]ethan-1-one is unique due to its specific substitution pattern and the presence of an ethanone group, which imparts distinct chemical and olfactory properties. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields further highlight its uniqueness .

Eigenschaften

CAS-Nummer

59742-19-7

Molekularformel

C14H22O

Molekulargewicht

206.32 g/mol

IUPAC-Name

1-[3-(4-methylpent-3-enyl)cyclohex-3-en-1-yl]ethanone

InChI

InChI=1S/C14H22O/c1-11(2)6-4-7-13-8-5-9-14(10-13)12(3)15/h6,8,14H,4-5,7,9-10H2,1-3H3

InChI-Schlüssel

YCZNIPUOYAACPV-UHFFFAOYSA-N

Kanonische SMILES

CC(=CCCC1=CCCC(C1)C(=O)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.